molecular formula C28H17BrN2 B14690433 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 24118-81-8

1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline

Cat. No.: B14690433
CAS No.: 24118-81-8
M. Wt: 461.4 g/mol
InChI Key: PLFQVBMGLCFSRQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that features a bromophenyl group, a quinoline moiety, and a benzoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the bromophenyl and quinoline units. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .

Scientific Research Applications

1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s quinoline moiety can intercalate into DNA, while the bromophenyl group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
  • 1-(4-Methylphenyl)-3-(quinolin-2-yl)benzo[f]quinoline
  • 1-(4-Fluorophenyl)-3-(quinolin-2-yl)benzo[f]quinoline

Uniqueness

1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other halogens. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

24118-81-8

Molecular Formula

C28H17BrN2

Molecular Weight

461.4 g/mol

IUPAC Name

1-(4-bromophenyl)-3-quinolin-2-ylbenzo[f]quinoline

InChI

InChI=1S/C28H17BrN2/c29-21-13-9-19(10-14-21)23-17-27(25-15-12-20-6-2-4-8-24(20)30-25)31-26-16-11-18-5-1-3-7-22(18)28(23)26/h1-17H

InChI Key

PLFQVBMGLCFSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br

Origin of Product

United States

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